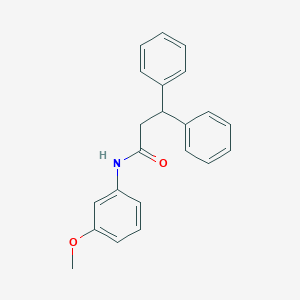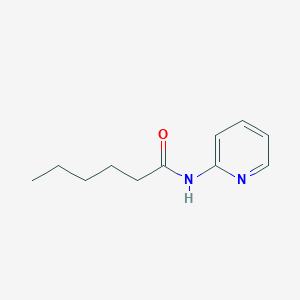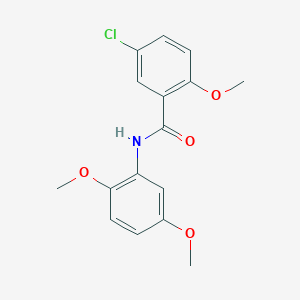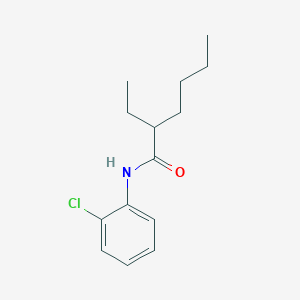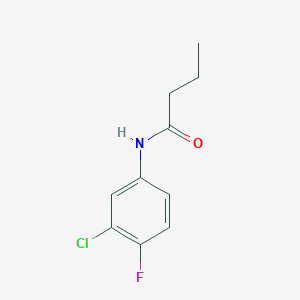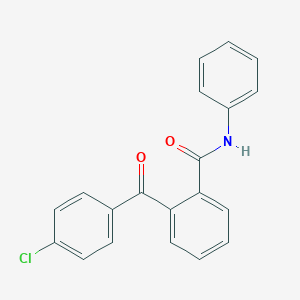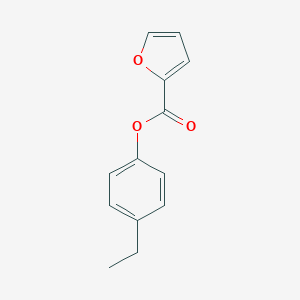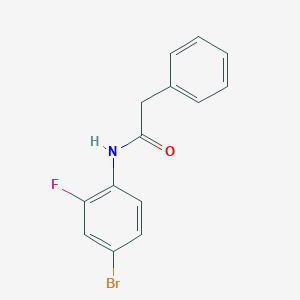
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide, also known as 4-Br-2F-PAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the phenylacetamide family and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has a range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting that it may have anti-inflammatory effects. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain. The compound has also been found to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-fluorophenyl)-2-phenylacetamide in lab experiments is that it has been shown to exhibit a range of biological activities, making it a versatile compound for testing in various assays. Additionally, the compound has been found to have low toxicity, making it a safe option for use in animal studies. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-phenylacetamide. One area of interest is the development of the compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide and to identify potential targets for drug development. Finally, research is needed to investigate the potential use of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenylacetamide involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline and benzyl cyanide to form N-(4-bromo-2-fluorophenyl)benzamide. This compound is then reacted with phenylacetic acid and trifluoroacetic anhydride to produce the final product, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H11BrFNO |
|---|---|
Poids moléculaire |
308.14 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H11BrFNO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Clé InChI |
RLXRSCSPGXSHPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


